5-Amino-4-fluoro-3-hydroxy (1H)indazole

Catalog No.
S3483651
CAS No.
1000340-49-7
M.F
C7H6FN3O
M. Wt
167.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-fluoro-3-hydroxy (1H)indazole

CAS Number

1000340-49-7

Product Name

5-Amino-4-fluoro-3-hydroxy (1H)indazole

IUPAC Name

5-amino-4-fluoro-1,2-dihydroindazol-3-one

Molecular Formula

C7H6FN3O

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C7H6FN3O/c8-6-3(9)1-2-4-5(6)7(12)11-10-4/h1-2H,9H2,(H2,10,11,12)

InChI Key

FOLJEZKPWCELDD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1N)F)C(=O)NN2

Canonical SMILES

C1=CC2=C(C(=C1N)F)C(=O)NN2

5-Amino-4-fluoro-3-hydroxy (1H)indazole is a nitrogenous organic compound characterized by its heterocyclic structure, which includes a fused indazole ring. Its molecular formula is C8H7FN2OC_8H_7FN_2O and it has a molecular weight of approximately 167.14 g/mol. This compound features an amino group, a fluorine atom, and a hydroxyl group attached to the indazole framework, contributing to its unique chemical properties and potential biological activities .

Typical of indazole derivatives. These include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions or can be involved in esterification processes.
  • Fluorine Chemistry: The presence of the fluorine atom can influence the reactivity of the compound, potentially enhancing its electrophilic character in certain reactions .

Research indicates that 5-amino-4-fluoro-3-hydroxy (1H)indazole exhibits significant biological activities. It has been studied for its potential therapeutic effects, particularly in the context of:

  • Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

These biological activities are largely attributed to the structural features of the compound, which allow it to interact effectively with biological targets .

The synthesis of 5-amino-4-fluoro-3-hydroxy (1H)indazole typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available indazole derivatives.
  • Fluorination: A fluorination reaction is conducted to introduce the fluorine atom at the 4-position.
  • Hydroxylation: Hydroxylation at the 3-position can be achieved through various methods, including oxidation reactions.
  • Amination: Finally, an amination step introduces the amino group at the 5-position.

These steps may vary depending on the specific synthetic route chosen by researchers .

5-Amino-4-fluoro-3-hydroxy (1H)indazole has several potential applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in treating infections and inflammatory diseases.
  • Chemical Research: As a versatile building block, it can be used in synthesizing other complex organic molecules.

The exploration of its applications is ongoing, with researchers investigating new therapeutic uses .

Interaction studies have focused on understanding how 5-amino-4-fluoro-3-hydroxy (1H)indazole interacts with various biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to specific proteins involved in disease pathways.
  • Receptor Interaction: Investigations into its interaction with receptors have revealed potential mechanisms through which it exerts its biological effects.

Such studies are crucial for elucidating the pharmacological profile of this compound and guiding future therapeutic applications .

Several compounds share structural similarities with 5-amino-4-fluoro-3-hydroxy (1H)indazole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Fluoro-3-hydroxy (1H)indazoleC7H5FN2OLacks amino group; primarily studied for similar biological activities.
5-Amino-1H-indazoleC7H7N3Different substitution pattern; lacks fluorine and hydroxyl groups.
3-Hydroxy-5-amino (1H)indazoleC8H8N2OSimilar amino and hydroxyl groups but different substitution position.

5-Amino-4-fluoro-3-hydroxy (1H)indazole stands out due to its unique combination of functional groups that contribute to its distinct chemical reactivity and biological profile .

Fluorination at the C4 position of indazoles requires careful reagent selection to balance reactivity and positional control. Metal-free protocols using N-fluorobenzenesulfonimide (NFSI) in aqueous media enable direct C–H fluorination of 2H-indazoles under ambient conditions, achieving 40–78% yields for analogous substrates. The radical mechanism proposed for this system avoids transition-metal catalysts, reducing purification challenges associated with metallic residues.

Electrophilic fluorinating agents like Selectfluor exhibit dual functionality, acting as oxidants and fluorine sources. While initial attempts to fluorinate tricyclic indazoles failed due to competing oxidation at labile C–H bonds, simpler indazole derivatives tolerate Selectfluor-mediated reactions when paired with microwave irradiation. Comparative studies show NFSI outperforms Selectfluor in aqueous fluorination of electron-rich indazoles, achieving 72% yield versus 35% for Selectfluor under identical conditions.

Early-stage fluorination strategies, as demonstrated in the synthesis of 5-bromo-4-fluoro-1H-indazole, prove advantageous. Introducing fluorine at the aniline precursor stage (3-fluoro-2-methylaniline) before indazole ring formation ensures regioselectivity and avoids late-stage functionalization challenges. This approach aligns with trends in pharmaceutical synthesis where halogen placement precedes heterocycle assembly to minimize side reactions.

Hydroxylation Positional Selectivity in Heterocyclic Systems

Controlling hydroxylation at the C3 position remains challenging due to the indazole ring’s electronic asymmetry. While direct hydroxylation methods are underrepresented in current literature, indirect approaches via directed ortho-metalation (DoM) show promise. Introducing a bromine atom at C5 (as in 5-bromo-4-fluoro-1H-indazole) creates a meta-directing effect that could theoretically guide hydroxylation to C3 through subsequent functional group interconversion.

Microwave-assisted oxidation using DMSO as both solvent and oxygen source enables regioselective C3-formylation in related indazoles. Although not directly applicable to hydroxylation, this demonstrates the C3 position’s susceptibility to electrophilic attack under controlled conditions. Transitioning from formylation to hydroxylation would require replacing the formylating agent with an appropriate hydroxyl source while maintaining the radical pathway mediated by Selectfluor.

Amino Group Introduction via Catalytic Amination Protocols

The C5 amino group in 5-amino-4-fluoro-3-hydroxy (1H)indazole can be installed through catalytic amination of brominated precursors. The synthetic route for 5-bromo-4-fluoro-1H-indazole provides a strategic blueprint, where the bromine atom at C5 serves as an ideal leaving group for Buchwald–Hartwig amination. Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) facilitate coupling with ammonia equivalents, as demonstrated in analogous heterocyclic systems.

Microwave irradiation enhances amination kinetics, reducing reaction times from 12–24 hours to 30–60 minutes while maintaining yields above 75%. This technique proves particularly effective when paired with water-soluble palladium catalysts, enabling homogeneous reaction conditions that prevent catalyst deactivation by the indazole’s basic nitrogen centers.

Microwave-Assisted Cyclocondensation Techniques

Closing the indazole ring system benefits significantly from microwave dielectric heating. The synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone achieved 40.5% yield under conventional thermal conditions (110°C, 3 hours), while analogous microwave-assisted cyclizations complete in 15–20 minutes with 65–80% yields. This 8-fold acceleration results from rapid, uniform heating that suppresses side reactions like over-oxidation or ring-opening.

Optimized parameters for indazole cyclocondensation include:

ParameterConventional MethodMicrowave-AssistedImprovement Factor
Temperature (°C)110125+13.6%
Time (min)180209× faster
Isolated Yield (%)40.579.6+96%

Data adapted from indazole synthesis protocols.

Microwave conditions also enable solvent-free cyclizations when using ionic liquid media, reducing purification steps and improving atom economy. This approach aligns with green chemistry principles while maintaining the functional group tolerance required for complex indazole derivatives.

The kinase inhibitory activity of 5-amino-4-fluoro-3-hydroxy (1H)indazole has been extensively characterized through enzymatic and cellular assays. Structural analogs of this compound, such as indazole derivatives bearing fluorine and hydroxyl groups, demonstrate potent inhibition of hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase critical for immune checkpoint regulation [1]. Molecular modeling studies suggest that the fluorine atom at position 4 and the hydroxyl group at position 3 form hydrogen bonds with Asp-101 and Lys-43 in HPK1’s ATP-binding pocket, respectively, enhancing binding affinity [1].

Selectivity Across Kinase Families

In a 58-kinase panel, closely related indazole derivatives exhibited <1 μM potency against HPK1 (IC~50~ = 21 nM), TRKA (IC~50~ = 530 nM), MAP4K2 (IC~50~ = 201 nM), and STK4 (IC~50~ = 30 nM) [1]. The compound’s selectivity profile is attributed to its hydroxymethyl substitution, which sterically hinders binding to off-target kinases while maintaining HPK1 affinity [1].

Table 1. Kinase Inhibition Profile of 5-Amino-4-fluoro-3-hydroxy (1H)indazole Analogs

KinaseIC~50~ (nM)ATP Concentration
HPK1211 mM
TRKA5301 mM
MAP4K22011 mM
STK4301 mM

Cellular Potency in Oncology Models

In MCF-7 breast cancer cells, indazole-based analogs demonstrated IC~50~ values of 1.629–2.958 μM, surpassing the reference drug staurosporine (IC~50~ = 8.029 μM) [2]. The fluorinated indazole core enhanced cellular permeability, as evidenced by a 14.5-fold selectivity index between cancerous (MCF-7) and normal (MCF-10a) cell lines [2].

Bacterial Membrane Disruption Mechanisms in Gram-Positive Pathogens

While direct evidence for 5-amino-4-fluoro-3-hydroxy (1H)indazole’s antibacterial activity remains limited, structural analogs suggest potential membrane-targeting mechanisms. The compound’s planar indazole ring system and hydroxyl group may facilitate insertion into lipid bilayers, disrupting membrane potential in Staphylococcus aureus and Enterococcus faecalis.

Electrostatic Interactions

The protonated amine at position 5 likely interacts with negatively charged phospholipid head groups in bacterial membranes, analogous to cationic antimicrobial peptides. Fluorine’s electronegativity enhances dipole interactions with membrane-bound enzymes such as undecaprenyl pyrophosphate synthase [1].

Biofilm Penetration

Molecular dynamics simulations of similar indazole derivatives reveal preferential accumulation in biofilm matrices, with logP values of 2.1–3.4 enabling penetration through polysaccharide intercellular adhesin (PIA) networks [2].

Enzymatic Modulation of Inflammatory Mediators

The compound’s hydroxyl group facilitates covalent modulation of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in arachidonic acid metabolism.

COX-2 Inhibition Dynamics

In silico docking studies predict a binding energy of −9.2 kcal/mol at COX-2’s hydrophobic channel, with the indazole ring occupying the same subpocket as celecoxib [2]. The fluorine atom stabilizes Tyr-385 interactions via halogen bonding, reducing prostaglandin E~2~ synthesis by 78% at 10 μM concentrations [1].

5-LOX Redox Modulation

The 3-hydroxy group acts as a redox switch, scavenging peroxides generated during leukotriene biosynthesis. This mechanism decreased leukotriene B~4~ production by 62% in neutrophil assays [2].

Table 2. Inflammatory Enzyme Modulation

EnzymeInhibition (%)Concentration
COX-27810 μM
5-LOX6210 μM

Intracellular Signaling Pathway Interference

JAK-STAT Pathway Suppression

In T-cell lymphoma models, 5-amino-4-fluoro-3-hydroxy (1H)indazole reduced STAT3 phosphorylation by 89% at 5 μM through allosteric inhibition of JAK2’s FERM domain [1]. This effect correlated with downregulation of survivin and Bcl-2 expression [2].

MAPK/ERK Crosstalk

The compound induced ERK1/2 dephosphorylation (IC~50~ = 3.2 μM) in HPK1-overexpressing dendritic cells, interrupting crosstalk between MAPK and NF-κB pathways [1]. This dual inhibition reduced interleukin-6 production by 4.1-fold compared to single-pathway inhibitors [1].

Apoptosis Induction via Caspase Activation

Flow cytometry analyses revealed 47% apoptosis in MCF-7 cells after 24-hour exposure to 5 μM concentrations, mediated by caspase-3/7 activation [2]. The indazole scaffold’s planarity facilitated mitochondrial membrane depolarization, releasing cytochrome c into the cytosol [2].

Electronic Effects of Fluorine Substituent Positioning

The strategic positioning of fluorine at the C4 position in 5-amino-4-fluoro-3-hydroxy(1H)indazole introduces significant electronic perturbations that fundamentally alter the compound's pharmacological profile. Fluorine, possessing the highest electronegativity (4.0 on the Pauling scale) among all elements, exerts profound inductive electron-withdrawing effects through the sigma bonding framework while simultaneously contributing to the π-system through p-orbital conjugation [1] [2].

The C4-fluorine substitution creates a unique electronic environment where the strong inductive effect (-I) polarizes the aromatic system, generating partial positive charges on adjacent carbon atoms while drawing electron density from the five-membered pyrazole ring [3]. Computational studies utilizing density functional theory (DFT) calculations reveal that fluorination at the C4 position results in a distinctive redistribution of electron density, with the fluorinated carbon bearing a strong positive character (δ+) compared to the slight negative charge observed in unsubstituted indazoles [3].

This electronic redistribution manifests in several critical ways. The molecular dipole moment undergoes both magnitude and directional changes upon fluorination, with the dipole vector shifting from the traditional C3-C6 axis to incorporate a perpendicular component [3]. The relatively modest increase in dipole magnitude (approximately 0.57 Debye at the MP2 level) coupled with significant directional change suggests enhanced potential for selective protein-ligand interactions through optimized electrostatic complementarity [3].

Furthermore, the electron-withdrawing nature of the C4-fluorine substituent increases the acidity of neighboring protons and affects the pKa of ionizable groups within the molecule [2]. This electronic activation enhances the compound's ability to participate in hydrogen bonding interactions, particularly through the amino and hydroxyl functionalities, while simultaneously modulating the basicity of the pyrazole nitrogen atoms [2].

The quantum mechanical analysis of C-F bond properties reveals exceptional stability due to the large electronegativity difference, creating the strongest bond in organic chemistry [2]. This stability confers metabolic resistance against cytochrome P450-mediated oxidation, a critical consideration for pharmaceutical development [2]. The activation energy for hydrogenation increases by approximately 4 kcal/mol compared to unsubstituted analogs, indicating enhanced aromatic stabilization through what has been termed "fluoromaticity" [1].

Hydrogen Bonding Capacity of Hydroxyl Group Variants

The C3-hydroxyl group in 5-amino-4-fluoro-3-hydroxy(1H)indazole represents a crucial pharmacophore element that governs both binding affinity and selectivity profiles through its hydrogen bonding capacity. The hydroxyl functionality can function as both a hydrogen bond donor and acceptor, creating versatile interaction patterns with target proteins [4] [5].

Experimental evidence from related indazole systems demonstrates that hydroxyl groups positioned at the C3 position form particularly strong hydrogen bonds with complementary residues in protein active sites [6] [7]. The hydrogen bond donation capability (characterized by the O-H bond) typically contributes to binding enhancements of 50-162 fold, as observed in estrogen receptor alpha binding studies where phenolic donors showed preferential interaction over acceptor functionalities [8].

The geometric constraints imposed by the indazole scaffold position the C3-hydroxyl group in an optimal orientation for engaging carboxylate residues (such as glutamate or aspartate) and backbone carbonyls in protein binding sites [6]. Molecular dynamics simulations indicate that this positioning enables the formation of stable, directional hydrogen bonds with bond lengths ranging from 2.6-3.2 Å and angles approaching linearity (160-180°) [8].

Structural modifications to the hydroxyl group through bioisosteric replacement strategies have revealed critical structure-activity relationships. Replacement with fluorine maintains some hydrogen bonding capability through the weak C-F···H-N interactions while significantly altering lipophilicity [7]. The bioisosteric difluoromethyl group (CF2H) retains hydrogen bonding donor properties while providing enhanced metabolic stability and increased lipophilicity [9].

The hydroxyl group's influence on molecular properties extends beyond direct binding interactions. It significantly impacts compound solubility, with each hydroxyl group capable of forming multiple hydrogen bonds with water molecules, thereby increasing aqueous solubility [5]. However, this increased hydrophilicity can compromise membrane permeability, creating the need for balanced optimization of pharmacokinetic properties [5].

Computational analysis using natural bond orbital (NBO) methods demonstrates that the C3-hydroxyl oxygen possesses significant electron density (natural atomic charge approximately -0.7) that can participate in favorable electrostatic interactions with positively charged residues [3]. The hydroxyl proton, conversely, carries a partial positive charge (δ+0.4) that enables donor interactions with electron-rich acceptor sites [3].

Steric Considerations in N1-Substituted Analogues

The regioselective alkylation at the N1 position of 5-amino-4-fluoro-3-hydroxy(1H)indazole introduces profound steric considerations that directly influence both synthetic accessibility and biological activity. The indazole scaffold exhibits inherent tautomerism between 1H- and 2H- forms, with the 1H-tautomer predominating due to reduced steric strain and enhanced aromatic stabilization [10] [11].

Systematic studies of N1-alkylation regioselectivity have revealed that steric bulk at the C3 position significantly influences the regiochemical outcome of alkylation reactions [11]. The presence of the hydroxyl group at C3, combined with the amino substituent at C5, creates a sterically congested environment that favors N1- over N2-substitution. This selectivity arises from tight ion pair formation involving the N2 atom, the C3-hydroxyl group, and metal cations during alkylation conditions, effectively blocking access to the N2 position [11].

The steric influence of N1-substituents on biological activity follows predictable patterns based on the size and conformational flexibility of the alkyl groups. Linear alkyl chains (methyl, ethyl, propyl) generally maintain favorable binding profiles, while branched substituents (isopropyl, tert-butyl) introduce significant steric clash with protein binding pockets [12]. Molecular modeling studies indicate that N1-substituents extending beyond 4-5 Å from the indazole plane encounter unfavorable steric interactions with most kinase active sites [12].

The conformational analysis of N1-substituted derivatives reveals restricted rotation around the N1-C bond due to partial double bond character arising from electron delocalization between the nitrogen lone pair and the aromatic π-system [11]. This restriction creates distinct conformational preferences that must be considered in structure-based drug design approaches.

Particularly significant is the steric relationship between N1-substituents and the C3-hydroxyl group, which can form intramolecular hydrogen bonds that stabilize specific conformations [11]. These intramolecular interactions can either facilitate or hinder intermolecular binding depending on the target protein architecture.

Quantitative structure-activity relationship (QSAR) analysis of N1-substituted indazole series has identified critical steric descriptors that correlate with biological activity [13]. The ratio of surface area (rsa) parameter shows strong correlation with binding affinity, suggesting that optimal N1-substituents should balance steric bulk with complementary shape recognition [13].

Bioisosteric Replacement Strategies for Amino Group Modifications

The C5-amino group in 5-amino-4-fluoro-3-hydroxy(1H)indazole serves as both a hydrogen bond donor and a site for bioisosteric modification to optimize pharmacological properties. Classical bioisosteric replacement strategies for amino groups encompass a range of functionalities that maintain essential binding interactions while modulating physicochemical properties [14] [15].

Primary amino group replacements include N-methylamino, dimethylamino, and cyclic amine variants, each offering distinct advantages and limitations [15]. N-methylation of the amino group introduces steric bulk while maintaining hydrogen bonding capability, often resulting in improved metabolic stability and altered pharmacokinetic profiles [16]. The N-methylamino variant shows enhanced resistance to metabolic oxidation while preserving essential donor interactions with target proteins [16].

Heterocyclic bioisosteres represent particularly promising alternatives to the primary amino group. The 1,2,3-triazole moiety has emerged as an effective amide bioisostere, offering improved metabolic stability (35% versus 11% remaining after 1 hour in mouse liver microsomes) while maintaining favorable binding interactions [15]. The triazole ring provides both hydrogen bond donor and acceptor capabilities through its nitrogen atoms, creating versatile binding modes with target proteins [15].

Imidazole-containing replacements offer unique advantages through their ability to exist in multiple protonation states, potentially enabling pH-dependent binding modulation [15]. The imidazole nitrogen atoms can participate in hydrogen bonding networks while the ring system provides additional π-π stacking opportunities with aromatic residues in protein binding sites [15].

Tetrazole replacements for amino groups, while less common, provide interesting electronic properties through their high nitrogen content and ability to mimic both amino and carboxyl functionalities depending on protonation state [17]. The tetrazole ring system exhibits similar pKa values to carboxylic acids (approximately 4.5) while maintaining some characteristics of amino group interactions [17].

Advanced bioisosteric strategies include the incorporation of fluorinated amino derivatives, such as trifluoroethylamine groups, which provide enhanced lipophilicity and metabolic stability while maintaining hydrogen bonding capacity [15]. These fluorinated variants often show improved brain penetration and reduced susceptibility to metabolic degradation [15].

The strategic implementation of bioisosteric replacements requires careful consideration of electronic effects, steric constraints, and synthetic accessibility. Computational modeling studies indicate that successful amino group bioisosteres must maintain appropriate geometry for key hydrogen bonding interactions while potentially offering enhanced selectivity through modified electronic properties [13].

Bioisosteric ReplacementHydrogen Bond Donor CapacityMetabolic StabilityLipophilicity ChangeSynthetic Accessibility
N-MethylaminoModerateEnhancedIncreasedHigh
1,2,3-TriazoleHighSignificantly EnhancedNeutralModerate
ImidazoleHighEnhancedNeutralModerate
TetrazoleModerateEnhancedDecreasedLow
TrifluoroethylamineLowHighly EnhancedSignificantly IncreasedLow

XLogP3

0.6

Dates

Last modified: 04-14-2024

Explore Compound Types